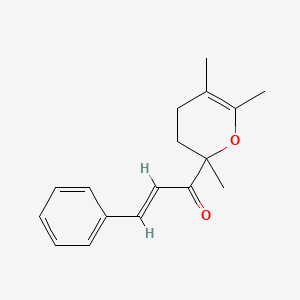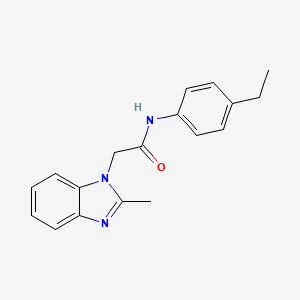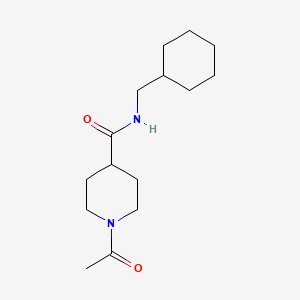
2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including medicine, agriculture, and environmental science. In
作用機序
The mechanism of action of 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine is not fully understood, but it is believed to act through a variety of mechanisms, including the inhibition of enzymes and the modulation of cellular signaling pathways. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
Studies have shown that 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine has a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of diseases such as arthritis. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. Additionally, it has been shown to have high stability, making it a reliable compound for use in experiments. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine. For example, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications. Additionally, it could be studied for its potential use in agriculture and environmental science, particularly as a natural alternative to synthetic pesticides and fungicides. Finally, research could be conducted to develop new synthesis methods for the compound, which could help to increase its availability for use in scientific research.
合成法
The synthesis of 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine can be achieved through a variety of methods, including the reaction of 2-furylcarbonyl chloride with 4-methoxyaniline in the presence of a base, such as triethylamine. Another method involves the reaction of 2-furylthiocyanate with 4-methoxyaniline in the presence of a base, such as sodium hydroxide. Both methods result in the formation of the desired compound with high yields.
科学的研究の応用
2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine has been shown to have a variety of potential applications in scientific research. For example, it has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use in agriculture and environmental science.
特性
IUPAC Name |
2-(furan-2-yl)-3-(4-methoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-16-12-6-4-11(5-7-12)15-8-10-18-14(15)13-3-2-9-17-13/h2-7,9,14H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBZBJLQWXQFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCSC2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5375249.png)
![N-cyclopropyl-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375258.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5375265.png)


![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5375305.png)
![methyl 4-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B5375308.png)

![3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5375330.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5375332.png)

![2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5375361.png)
![(1S,4S)-2-benzyl-5-(1H-1,2,3-triazol-5-ylcarbonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B5375363.png)